molecular formula C12H16O B1452983 5-(3-Methoxyphenyl)-1-pentene CAS No. 40463-20-5

5-(3-Methoxyphenyl)-1-pentene

Cat. No.: B1452983
CAS No.: 40463-20-5
M. Wt: 176.25 g/mol
InChI Key: ANKOXDABAMXRRL-UHFFFAOYSA-N
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Description

The compound “5-(3-Methoxyphenyl)-1-pentene” is a type of organic compound known as a phenylpentene. It likely contains a pentene (five-carbon alkene) backbone with a methoxyphenyl group attached .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions like protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a five-carbon chain with a double bond (the pentene part) and a phenyl ring (a six-carbon ring) with a methoxy group (an oxygen and a methyl group) attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with metabotropic glutamate 5 (mglu 5) receptors . These receptors play a crucial role in various neurological processes, including learning, memory, and pain perception .

Mode of Action

5-(3-Methoxyphenyl)-1-pentene is suggested to act as a partial negative allosteric modulator (NAM) of the mGlu 5 receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that influence the receptor’s response to its ligand. In the case of this compound, it may reduce the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

This receptor is involved in several signaling pathways, including the phospholipase C and cyclic AMP pathways . Changes in these pathways can have downstream effects on neuronal excitability, synaptic plasticity, and neuroprotection .

Pharmacokinetics

Similar compounds have been found to have low systemic bioavailability following oral dosing . This suggests that this compound may also have low bioavailability, which could impact its efficacy.

Result of Action

It has been suggested that the compound may induce rapid and sustained antidepressant-like effects in a brain-derived neurotrophic factor (bdnf)-dependent mechanism . This suggests that this compound may influence neuronal survival, growth, and differentiation.

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the stability and activity of similar compounds

Future Directions

The future directions for research on “5-(3-Methoxyphenyl)-1-pentene” would depend on its applications. It could be interesting to explore its potential uses in fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

1-methoxy-3-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h3,6,8-10H,1,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKOXDABAMXRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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